molecular formula C27H26N4O6 B2583337 2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide CAS No. 1185169-38-3

2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide

Cat. No.: B2583337
CAS No.: 1185169-38-3
M. Wt: 502.527
InChI Key: QCKDIMQEEIOTMH-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-acetamide class, characterized by a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a 3,4-dimethoxyphenylcarbamoylmethyl group at position 1 and a 4-(N-methylacetamido)phenyl moiety at position 2. Its structure combines a quinazolinone scaffold—known for diverse bioactivities, including anticonvulsant and GABAergic modulation—with a dimethoxyphenylcarbamoyl group that may enhance solubility and receptor binding through electron-donating methoxy substituents .

Properties

IUPAC Name

2-[4-[1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6/c1-28-24(32)14-17-8-11-19(12-9-17)31-26(34)20-6-4-5-7-21(20)30(27(31)35)16-25(33)29-18-10-13-22(36-2)23(15-18)37-3/h4-13,15H,14,16H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDIMQEEIOTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and acylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse chemical reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound is compared to analogs with modifications in the quinazolinone core, acetamide side chain, and aryl substituents. Below is a detailed analysis:

Compound Core Structure Substituents Bioactivity Ref.
Target Compound : 2-[4-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide 1,2,3,4-Tetrahydroquinazoline-2,4-dione - 1-position: 3,4-Dimethoxyphenylcarbamoylmethyl
- 3-position: 4-(N-methylacetamido)phenyl
Inferred GABAergic modulation (based on quinazolinone analogs)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 1H-Quinazoline-2,4-dione - 3-position: 2,4-Dichlorophenylmethylacetamide Anticonvulsant activity (PTZ-induced seizures model; ED₅₀ = 45 mg/kg)
N-Cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide 1,2,3,4-Tetrahydroquinazoline-2,4-dione - 1-position: 2,3-Dimethylphenylcarbamoylmethyl
- 3-position: Cyclopropylacetamide
Unknown (structural analogs suggest potential kinase inhibition)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,3-Dihydro-1H-pyrazol-3-one - Aryl: 3,4-Dichlorophenyl
- Pyrazole: 1,5-Dimethyl, 2-phenyl
Structural similarity to benzylpenicillin; coordination chemistry applications

Key Observations:

Quinazolinone Core Modifications: The target compound’s tetrahydroquinazoline-2,4-dione core differs from the 1H-quinazoline-2,4-dione in ’s analog. Saturation of the quinazoline ring may influence conformational flexibility and metabolic stability . Substitution at position 1 (3,4-dimethoxyphenylcarbamoylmethyl) contrasts with dichlorophenyl or dimethylphenyl groups in analogs. Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic chloro/methyl substituents .

Acetamide Side Chain: The N-methylacetamide group in the target compound differs from the cyclopropylacetamide in .

Bioactivity Implications: highlights that dichlorophenyl-substituted quinazolinones exhibit anticonvulsant activity via GABAergic pathways. The target compound’s dimethoxyphenyl group may shift activity toward other CNS targets (e.g., serotonin receptors) due to electronic effects . Pyrazole-containing analogs () lack quinazolinone features but retain acetamide functionality, suggesting divergent applications (e.g., antimicrobial vs. CNS modulation) .

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